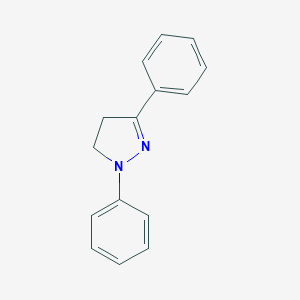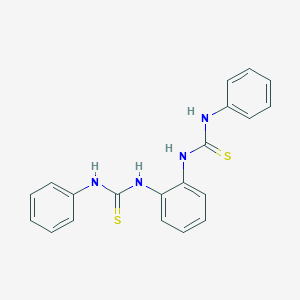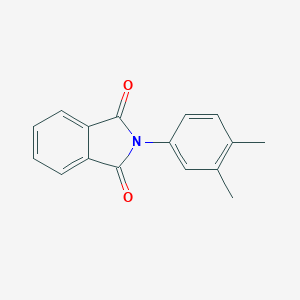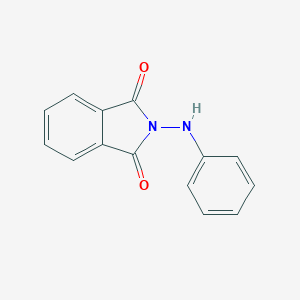
1,3-Diphenyl-4,5-dihydro-1H-pyrazole
概要
説明
1,3-Diphenyl-4,5-dihydro-1H-pyrazole is a chemical compound with the linear formula C15H14N2 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
An efficient synthesis of 1,3,5-trisubstituted-1H-pyrazoles was developed via cyclocondensation in 78–92% yields starting from α, β -unsaturated aldehydes/ketones with substituted phenylhydrazine using vitamin B1 as a catalyst . The reaction has simple operation, metal-free catalysis, acid or base free catalysis .Molecular Structure Analysis
The molecular structure of 1,3-Diphenyl-4,5-dihydro-1H-pyrazole is characterized by a 5-membered ring structure made up of two nitrogen atoms in the neighboring position and three carbon atoms in the central position .Chemical Reactions Analysis
The synthesis of 1,3,5-trisubstituted-1H-pyrazoles was developed via cyclocondensation in 78–92% yields starting from α, β -unsaturated aldehydes/ketones with substituted phenylhydrazine using vitamin B1 as a catalyst . The reaction has simple operation, metal-free catalysis, acid or base free catalysis .科学的研究の応用
Hole-Transport Material in Electronics
1,3-Diphenyl-4,5-dihydro-1H-pyrazole: has been utilized as a novel hole-transport material. It was synthesized and characterized with a high glass transition temperature (Tg) of 96 °C and demonstrated good film-forming ability, which is crucial for electronic devices .
Inhibition of Fibroblast Proliferation
This compound has shown potential in inhibiting PDGFR, FGFR, and VEGFR. These factors are known to promote fibroblast proliferation, migration, and transformation, which is significant in the context of idiopathic pulmonary fibrosis (IPF) .
Antioxidant and Antimicrobial Agent
A green synthetic route for the synthesis of pyrano pyrazole derivatives, which include 1,3-Diphenyl-4,5-dihydro-1H-pyrazole , has been reported to act as antioxidants and antimicrobial agents .
Synthesis of Trisubstituted Pyrazoles
The compound has been used in the efficient synthesis of 1,3,5-trisubstituted pyrazoles via cyclocondensation. These derivatives have various applications in medicinal chemistry .
Regioselective Synthesis of Pyrazoles
1,3-Diphenyl-4,5-dihydro-1H-pyrazole: is involved in the regioselective synthesis of 1-aryl-3,4,5-substituted pyrazoles. This process is significant for creating compounds with specific desired properties .
Anti-Cancer Activity
A synthesized pyrazole derivative was reported to induce apoptosis in cancer cells by preventing wound healing and colony formation, delaying the cell cycle phase, activating certain levels of proteins involved in cell cycle regulation, and potentially inducing apoptosis through DNA damage .
作用機序
While the specific mechanism of action for 1,3-Diphenyl-4,5-dihydro-1H-pyrazole is not mentioned in the search results, it’s worth noting that pyrazole derivatives have been used in certain antidepressants, antihypertensive drug molecules, and anti-arrhythmic. They also have good activities in antibacterial, anticancer, anticonvulsant, antidepressant, and anti-inflammatory .
Safety and Hazards
将来の方向性
The future directions of 1,3-Diphenyl-4,5-dihydro-1H-pyrazole and its derivatives could involve further exploration of their applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their applications in high-tech fields have been developed by leaps and bounds .
特性
IUPAC Name |
2,5-diphenyl-3,4-dihydropyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2/c1-3-7-13(8-4-1)15-11-12-17(16-15)14-9-5-2-6-10-14/h1-10H,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWCZPVMIHLKVLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(N=C1C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50307031 | |
| Record name | 1,3-Diphenyl-4,5-dihydro-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50307031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24806326 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1,3-Diphenyl-4,5-dihydro-1H-pyrazole | |
CAS RN |
2538-52-5 | |
| Record name | 1,3-Diphenyl-2-pyrazoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2538-52-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Diphenyl-2-pyrazoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002538525 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Diphenyl-2-pyrazoline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=186211 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Diphenyl-4,5-dihydro-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50307031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOLE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the potential anti-infective properties of 1,3-diphenyl-4,5-dihydro-1H-pyrazole derivatives?
A1: Research suggests that certain derivatives of 1,3-diphenyl-4,5-dihydro-1H-pyrazole exhibit promising anti-inflammatory and antimicrobial activities. [] Specifically, in-vitro and in-vivo studies demonstrated that some compounds within this class showed significant inhibition of bacterial and fungal strains, comparable to standard treatments like gatifloxacin and clotrimazole. [] Additionally, certain derivatives effectively reduced paw edema in a carrageenan-induced inflammation model, suggesting potential as anti-inflammatory agents. [] These findings highlight the potential of these compounds as leads for developing novel anti-infective therapies.
Q2: How does the structure of 1,3-diphenyl-4,5-dihydro-1H-pyrazole relate to its observed biological activity?
A2: While the provided research doesn't delve deep into a comprehensive structure-activity relationship (SAR) analysis, it does highlight the impact of substituents on the pyrazoline ring. [] For example, the presence of specific substituents, such as a phenolic group or a chlorine atom at particular positions on the pyrazoline core, significantly influenced both the anti-inflammatory and antimicrobial activity. [] These findings emphasize the importance of further exploring the SAR of this class of compounds to optimize their potency and selectivity for specific targets.
Q3: How is computational chemistry being used to investigate 1,3-diphenyl-4,5-dihydro-1H-pyrazole derivatives?
A3: Computational tools like Density Functional Theory (DFT) play a crucial role in understanding the structural properties and behavior of 1,3-diphenyl-4,5-dihydro-1H-pyrazole derivatives. [] Researchers utilize DFT calculations to optimize the geometry of these molecules, analyze their electronic structures, and investigate their interactions with solvents. [] These theoretical insights complement experimental spectroscopic data, providing a deeper understanding of their chemical behavior. Furthermore, molecular docking studies, another computational approach, can be used to predict the binding interactions of these compounds with specific enzymes involved in inflammatory and microbial pathways. [] This computational approach can guide the design of more effective and targeted anti-infective agents.
Q4: What are the potential applications of 1,3-diphenyl-4,5-dihydro-1H-pyrazole derivatives beyond anti-infective therapy?
A4: Beyond their potential in treating infections and inflammation, 1,3-diphenyl-4,5-dihydro-1H-pyrazole derivatives have shown promise as corrosion inhibitors for metal surfaces. [] Specifically, electrochemical studies demonstrated their effectiveness in protecting copper from degradation in a saline solution. [] This finding highlights the versatility of this chemical scaffold and its potential applications in diverse fields, including material science.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![[4-(2,5-Dioxopyrrolidin-1-yl)phenyl] acetate](/img/structure/B188388.png)
![(3,5-Dioxo-4-aza-tricyclo[5.2.1.0*2,6*]dec-8-en-4-yl)-acetic acid](/img/structure/B188389.png)

![3-Ethyl-5-[2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B188398.png)
![[2,2'-Bithiophene]-5,5'-dicarboxaldehyde](/img/structure/B188401.png)

![3-[2-(2-Methylphenyl)hydrazinyl]indol-2-one](/img/structure/B188403.png)
![1H-Pyrazolo[1,5-D]tetrazole-6-carboxylic acid](/img/structure/B188404.png)

